molecular formula C5H2BrNO4S B599185 5-Bromo-3-nitrothiophene-2-carboxylic acid CAS No. 101079-64-5

5-Bromo-3-nitrothiophene-2-carboxylic acid

Cat. No. B599185
M. Wt: 252.038
InChI Key: HJCDDONOCCNMLW-UHFFFAOYSA-N
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Description

5-Bromo-3-nitrothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrNO4S and a molecular weight of 252.04 . It is used as an intermediate in various organic transformations .


Synthesis Analysis

The synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid or related compounds typically involves bromination followed by nitration . For instance, 2-Bromo-5-nitrothiophene can be prepared from thiophene by these methods .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitrothiophene-2-carboxylic acid consists of a five-membered thiophene ring with bromo, nitro, and carboxylic acid substituents . The InChI key for this compound is HJCDDONOCCNMLW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including 5-Bromo-3-nitrothiophene-2-carboxylic acid, are used in various chemical reactions. For example, they participate in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores .


Physical And Chemical Properties Analysis

5-Bromo-3-nitrothiophene-2-carboxylic acid appears as a powder and should be stored at temperatures between 2-8°C . Its exact physical properties such as melting point, boiling point, and density are not specified in the retrieved data .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-3-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCDDONOCCNMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652370
Record name 5-Bromo-3-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitrothiophene-2-carboxylic acid

CAS RN

101079-64-5
Record name 5-Bromo-3-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-nitrothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1N sodium hydroxide solution (4 mL) was added to a solution of 5-bromo-3-nitrothiophene-2-carboxylic acid methyl ester (975 mg) in 1:1 THF/methanol (4 mL) and the solution was stirred at room temperature for 1 h. The solution was partitioned between water and ethyl acetate. The aqueous phase was brought to pH 1 with 2N HCl, extracted with ethyl acetate, dried over magnesium sulfate and concentrated. The product with the molecular weight of 252.04 (C5H2BrNO4S) was obtained in this way; MS (ESI): 252 and 254 (M+H+).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
975 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5Bromo-3-nitrothiophene-2-carbaldehyde (0.5953 g, 2.5012 mmol, prepared according to Sone, C; Matsuki, Y Bull Chem Soc Japan, 1963, 36(5), 618-20.) was dissolved in acetone (5 mL) and Jones Reagent (1.5 mL) was added. The reaction was stirred at RT for 1 h. The reaction was diluted with water (30 mL) and extracted with EtOAc (3×30 mL). The combined organics were washed With water (4×100 mL), dried over MgSO4 filtered and concentrated to give 0.4993 g (1.9892 mmol, 80%) of the product as a light yellow solid.
Quantity
0.5953 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
80%

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